molecular formula C18H19N3O5 B11454976 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]phenol

2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]phenol

Cat. No.: B11454976
M. Wt: 357.4 g/mol
InChI Key: DCDLRJRHYVBDRR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes to prepare TMP involve specific reactions and conditions.
    • Industrial production methods may vary, but researchers have explored various strategies to synthesize this compound.
  • Chemical Reactions Analysis

    • TMP undergoes diverse reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions depend on the specific transformation.
    • Major products formed from these reactions contribute to TMP’s bioactivity and therapeutic potential.
  • Scientific Research Applications

      Anti-Cancer Effects: TMP-bearing compounds inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

      Anti-Fungal and Anti-Bacterial Properties: Some TMP-based compounds exhibit promising activity against Helicobacter pylori, Mycobacterium tuberculosis, and other pathogens.

      Antiviral Activity: TMP derivatives hold potential against viruses like HIV, hepatitis C, and influenza.

      Anti-Parasitic Agents: TMP compounds are effective against Leishmania, Malaria, and Trypanosoma.

      Other Therapeutic Properties: TMP is associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.

  • Mechanism of Action

    • TMP’s effects involve interactions with specific molecular targets and pathways.
    • Further research is needed to fully elucidate its precise mechanism of action.
  • Comparison with Similar Compounds

    • TMP’s uniqueness lies in its pharmacophore properties.
    • Similar compounds include colchicine, podophyllotoxin, and combretastatin derivatives.

    Properties

    Molecular Formula

    C18H19N3O5

    Molecular Weight

    357.4 g/mol

    IUPAC Name

    2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol

    InChI

    InChI=1S/C18H19N3O5/c1-23-13-6-5-10(7-12(13)22)17-19-18(21-20-17)11-8-14(24-2)16(26-4)15(9-11)25-3/h5-9,22H,1-4H3,(H,19,20,21)

    InChI Key

    DCDLRJRHYVBDRR-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=C(C(=C3)OC)OC)OC)O

    Origin of Product

    United States

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